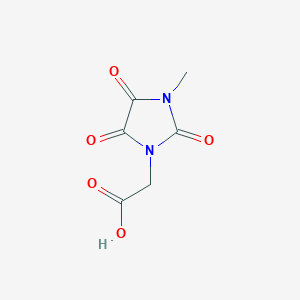

2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid

説明

BenchChem offers high-quality 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O5/c1-7-4(11)5(12)8(6(7)13)2-3(9)10/h2H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEMFGLKJCRBRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=O)N(C1=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In-Depth Technical Guide: Chemical Properties and Pharmacological Applications of 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid

Executive Summary

The compound 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid (commonly referred to as 3-carboxymethyl-1-methylparabanic acid) is a specialized parabanic acid derivative with significant therapeutic potential. As a targeted inhibitor of 3-deoxyglucosone (3-DG) production, it plays a critical role in mitigating the downstream formation of Advanced Glycation End-products (AGEs)[1]. This whitepaper provides an authoritative analysis of its physicochemical properties, mechanistic pathways, and a self-validating synthetic protocol designed for drug development professionals and synthetic chemists.

Structural and Physicochemical Profiling

The core scaffold of the molecule is based on imidazolidine-2,4,5-trione (parabanic acid). The presence of three adjacent carbonyl groups renders the heterocyclic ring highly electron-deficient. In this derivative, the N1 and N3 positions are fully substituted with a carboxymethyl group and a methyl group, respectively. This dual substitution eliminates the acidic N-H protons typical of native parabanic acid, altering its solubility profile and enhancing its stability against nucleophilic attack, while providing a crucial carboxylic acid moiety for target binding.

Table 1: Physicochemical Properties

| Property | Value |

| IUPAC Name | 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid |

| Common Synonyms | 3-Carboxymethyl-1-methylparabanic acid[2] |

| Chemical Formula | C₆H₆N₂O₅ |

| Molecular Weight | 186.12 g/mol |

| Core Scaffold | Imidazolidine-2,4,5-trione (Parabanic Acid) |

| Hydrogen Bond Donors | 1 (Carboxylic OH) |

| Hydrogen Bond Acceptors | 5 (Oxygen atoms) |

Mechanistic Grounding: The Maillard Reaction and 3-DG Inhibition

The Maillard reaction is a non-enzymatic glycation process occurring between reducing sugars (e.g., glucose) and the free amino groups of proteins[1]. While initial stages form reversible Schiff bases and Amadori products, the advanced stages lead to the generation of 3-deoxyglucosone (3-DG) , a highly reactive dicarbonyl intermediate[1].

3-DG acts as a primary crosslinking agent for proteins with slow metabolic turnover, such as collagen, elastin, myelin, and lens crystallins[1]. This crosslinking denatures the proteins, driving the pathogenesis of aging and diabetic complications (including neuropathy, nephropathy, and retinopathy)[1].

2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid functions as a potent inhibitor of 3-DG production[2]. By blocking this critical node, the compound arrests the cascade before irreversible AGEs can form, protecting structural proteins even in environments where normoglycemia has been restored but prior glycation damage persists[1].

Fig 1. Inhibition of 3-DG production in the Maillard reaction pathway.

Synthetic Methodology: A Self-Validating Protocol

To synthesize 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid with high purity, the most reliable route is the controlled N-alkylation of 1-methylparabanic acid[3], followed by selective ester hydrolysis.

Fig 2. Step-by-step synthetic workflow for the target parabanic acid derivative.

Step 1: N-Alkylation (Ethyl Ester Formation)

-

Procedure: Dissolve 1-methylparabanic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq) and stir for 15 minutes at room temperature. Dropwise add Ethyl Bromoacetate (1.2 eq). Stir for 4 hours.

-

Causality & Logic: DMF is selected as a polar aprotic solvent because it poorly solvates anions, thereby maximizing the nucleophilicity of the deprotonated parabanic acid nitrogen. Ethyl bromoacetate is used instead of free bromoacetic acid to prevent the base from being consumed by the carboxylic acid, which would form a carboxylate anion and drastically reduce the electrophilicity of the alkyl halide. K₂CO₃ is chosen over stronger bases (like NaH) to prevent premature base-catalyzed ring-opening of the sensitive trione core.

-

Validation System: Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the starting material spot confirms complete alkylation. Quench with water and extract with ethyl acetate to isolate the intermediate.

Step 2: Controlled Saponification

-

Procedure: Dissolve the isolated ethyl ester intermediate in a 1:1 mixture of Tetrahydrofuran (THF) and water. Cool to 0–5 °C in an ice bath. Slowly add 1.0 M Sodium Hydroxide (NaOH, 1.05 eq) dropwise. Stir for 2 hours at 0–5 °C.

-

Causality & Logic: The imidazolidine-2,4,5-trione ring is highly electrophilic. If saponification is performed at room temperature or with excess base, the C4-N or C5-N bonds will cleave, degrading the core into oxaluric acid derivatives. Therefore, hydrolysis must be performed under strict temperature control (0–5 °C) using only a slight stoichiometric excess of base. THF ensures the organic intermediate remains fully dissolved during the aqueous reaction.

-

Validation System: Monitor the pH of the solution. Once the ester is fully consumed, acidify the aqueous layer to pH 2 using 1.0 M HCl. The target compound, 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid, will spontaneously precipitate as a white solid due to its low solubility in highly acidic aqueous media. Filter and dry under vacuum to achieve the final validated product.

Pharmacological Efficacy and Clinical Relevance

The pharmacological utility of parabanic acid derivatives lies in their ability to intervene in chronic, slow-progressing metabolic damage.

Table 2: Pharmacological Profile

| Parameter | Description |

| Primary Target | 3-Deoxyglucosone (3-DG)[1] |

| Mechanism of Action | Inhibition of 3-DG production / Maillard intermediate blockade[2] |

| Pathological Context | Advanced Glycation End-products (AGEs) accumulation[1] |

| Clinical Indications | Diabetic neuropathy, nephropathy, retinopathy, arteriosclerosis[1] |

| Target Proteins Protected | Collagen, elastin, myelin, LDL, serum albumin (Slow-turnover)[1] |

Because proteins with slow metabolic turnover can become crosslinked even when blood sugar levels are normal, 3-DG inhibitors like 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid offer a therapeutic avenue for age-related deterioration and advanced diabetic complications that are not resolved merely by glycemic control[1].

References

-

[3] Chemical Investigation of the Calcareous Marine Sponge Pericharax heteroraphis, Clathridine-A Related Derivatives Isolation, Synthesis and Osteogenic Activity. MDPI. URL:

-

[2] EP0855182A1 - 3-Deoxyglucosone production inhibitor. Google Patents. URL:

-

[1] US6040326A - 3-deoxyglucosone production inhibitor. Google Patents. URL:

Sources

- 1. US6040326A - 3-deoxyglucosone production inhibitor - Google Patents [patents.google.com]

- 2. EP0855182A1 - 3-Deoxyglucosone production inhibitor - Google Patents [patents.google.com]

- 3. Chemical Investigation of the Calcareous Marine Sponge Pericharax heteroraphis, Clathridine-A Related Derivatives Isolation, Synthesis and Osteogenic Activity | MDPI [mdpi.com]

Spectroscopic data of 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid

Introduction: A Predictive Approach to Spectroscopic Characterization

In the landscape of drug discovery and chemical research, the unambiguous structural elucidation of novel compounds is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the cornerstone of this analytical process. This guide focuses on 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid, a molecule of interest for its potential applications derived from its complex functional group array.

As this compound is not extensively characterized in publicly available literature, this document presents a comprehensive, predictive analysis of its spectroscopic data. By leveraging established principles of spectroscopy and drawing parallels with structurally analogous molecules, we can construct a highly accurate, theoretical spectroscopic profile. This guide is designed for researchers, scientists, and drug development professionals, providing not only the predicted data but also the underlying scientific rationale and field-proven experimental protocols for its eventual empirical validation.

Molecular Structure and Analysis

The foundational step in predicting spectroscopic data is a thorough analysis of the molecule's structure.

Caption: Molecular structure of 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid.

Key functional groups and structural features:

-

Imidazolidine-2,4,5-trione Ring: A five-membered heterocyclic ring with three carbonyl groups. These electron-withdrawing groups will significantly influence the chemical shifts of adjacent nuclei.

-

N-Methyl Group (-CH₃): A methyl group attached to one of the ring nitrogens (N3).

-

N-Acetic Acid Moiety (-CH₂COOH): An acetic acid group attached to the other ring nitrogen (N1), featuring a methylene group and a carboxylic acid.

Predicted ¹H NMR Spectrum

Proton NMR spectroscopy provides information on the number of different types of protons and their connectivity. For this molecule, we anticipate three distinct signals in the proton NMR spectrum, plus a fourth signal for the acidic proton which may be broad or exchangeable.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~11-13 | Broad Singlet | 1H | COOH | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. Its chemical shift is highly dependent on solvent and concentration.[1] |

| ~4.2 - 4.5 | Singlet | 2H | N-CH₂ -COOH | The methylene protons are adjacent to a nitrogen atom and a carboxylic acid group, both of which are electron-withdrawing. This deshielding effect shifts the signal significantly downfield. No adjacent protons result in a singlet. |

| ~2.9 - 3.2 | Singlet | 3H | N-CH₃ | The methyl protons are attached to a nitrogen atom within the electron-poor trioxo-imidazolidine ring, causing a downfield shift compared to a simple alkyl amine. The signal is a singlet due to the absence of neighboring protons. |

Predicted ¹³C NMR Spectrum

Carbon NMR provides a direct look at the carbon skeleton. Due to the molecule's symmetry, we expect to see six distinct signals corresponding to the six unique carbon environments.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~170 - 175 | C OOH | The carbonyl carbon of the carboxylic acid typically resonates in this region.[2][3] |

| ~160 - 168 | N-(C =O)-N | The C2 carbonyl carbon, situated between two nitrogen atoms, is expected in this range, typical for ureide-type carbons. |

| ~150 - 158 | (C =O)-C=(O) | The C4 and C5 carbonyl carbons of the imidazolidine ring are in a highly electron-deficient environment, leading to a significant downfield shift. They may appear as two distinct signals or as a single, broader signal depending on the local electronic environment.[4] |

| ~45 - 50 | N-C H₂-COOH | The methylene carbon is attached to a nitrogen and a carbonyl group, placing it in this characteristic downfield region.[5] |

| ~25 - 30 | N-C H₃ | The N-methyl carbon signal is expected in this range, consistent with methyl groups on nitrogen atoms in heterocyclic systems.[6] |

Predicted Infrared (IR) Spectrum

IR spectroscopy is invaluable for identifying functional groups based on their vibrational frequencies. The spectrum of this molecule is expected to be dominated by strong absorptions from its multiple carbonyl groups and the carboxylic acid's hydroxyl group.

Table 3: Predicted IR Absorption Bands (Solid Phase, KBr or ATR)

| Predicted Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group | Rationale |

|---|---|---|---|---|

| 2500 - 3300 | Strong, Very Broad | O-H stretch | Carboxylic Acid | This characteristic broad absorption is due to strong hydrogen bonding of the carboxylic acid dimers.[7][8] |

| ~1780, ~1740, ~1710 | Strong, Sharp | C=O stretch | Imidazolidine-trione & Carboxylic Acid | Multiple strong carbonyl absorptions are expected. The three ring carbonyls and the acid carbonyl will likely produce a complex, overlapping set of intense peaks. Cyclic imide carbonyls often show multiple bands.[9] The acid C=O typically appears around 1710 cm⁻¹.[9] |

| 1320 - 1210 | Medium | C-O stretch | Carboxylic Acid | This band is characteristic of the C-O single bond in a carboxylic acid.[8] |

| 1440 - 1395 | Medium | O-H bend | Carboxylic Acid | In-plane bending of the O-H group contributes to absorption in this region.[8] |

Predicted Mass Spectrum (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for polar molecules like this one, typically yielding the protonated molecular ion [M+H]⁺ or the deprotonated ion [M-H]⁻. The predicted fragmentation pattern helps to confirm the molecular structure.

-

Molecular Formula: C₆H₆N₂O₅

-

Molecular Weight: 186.12 g/mol

-

Predicted [M+H]⁺: m/z 187.03

-

Predicted [M-H]⁻: m/z 185.02

Major Predicted Fragmentation Pathways ([M+H]⁺):

The primary fragmentation is expected to involve the loss of stable neutral molecules from the protonated parent ion.

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. C13 NMR List of Chemical Shifts [users.wfu.edu]

- 3. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

An In-depth Technical Guide to the Synthesis of 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways for 2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid and its derivatives. These compounds, built upon the parabanic acid (imidazolidine-2,4,5-trione) core, are of significant interest in medicinal and agricultural chemistry due to their diverse biological activities, including potential applications as anticonvulsants and pharmaceuticals for treating diabetic complications.[1][2] This document delves into the strategic considerations behind the synthesis, detailed experimental protocols, and the characterization of these molecules, offering field-proven insights for professionals in drug discovery and development.

Introduction: The Significance of N-1 Substituted Parabanic Acid Derivatives

Parabanic acid, or imidazolidine-2,4,5-trione, is a heterocyclic compound that has garnered considerable attention from the scientific community.[1] Its derivatives are known to possess a wide range of biological activities, including herbicidal, plant growth regulating, and fungicidal properties.[1] The introduction of an acetic acid moiety at the N-1 position of the 3-methylparabanic acid core creates a molecule with potential for further functionalization and interaction with biological targets. The carboxylic acid group can act as a handle for forming amides, esters, and other derivatives, or it can serve as a key pharmacophoric element.

The synthesis of these derivatives requires a strategic approach, typically involving the initial formation of the parabanic acid ring, followed by the introduction of the desired substituents. This guide will focus on a logical and efficient synthetic route to 2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule, 2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid, suggests a two-step approach. The primary disconnection is at the N-1-C bond of the acetic acid side chain, leading to 3-methylparabanic acid and a two-carbon electrophile. The second disconnection breaks down the parabanic acid ring into its fundamental building blocks: methylurea and oxalyl chloride.

Caption: Retrosynthetic analysis of the target molecule.

This retrosynthetic pathway highlights the key transformations required:

-

Cyclization: Formation of the 3-methylparabanic acid core.

-

N-Alkylation: Introduction of the acetic acid ester side chain at the N-1 position.

-

Hydrolysis: Conversion of the ester to the final carboxylic acid.

The choice of an ethyl ester of the acetic acid side chain in the intermediate step is strategic. Ethyl bromoacetate is a commercially available and reactive electrophile suitable for N-alkylation.[3] The resulting ester is generally more amenable to purification by standard techniques like column chromatography and serves as a stable precursor to the final acid.

Synthesis of the 3-Methylparabanic Acid Core

The foundational step in this synthesis is the construction of the 3-methyl-2,4,5-trioxoimidazolidine ring. This is reliably achieved through the cyclocondensation of methylurea with oxalyl chloride.

Causality Behind Experimental Choices

-

Reactants: Methylurea provides the N-methylated backbone of the heterocyclic ring. Oxalyl chloride is a highly reactive di-acid chloride that readily forms the two carbonyl groups at positions 4 and 5 and the remaining carbonyl at position 2 of the imidazolidine ring.

-

Solvent: A dry, aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) is crucial to prevent the hydrolysis of the highly reactive oxalyl chloride.[4]

-

Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction between the urea and oxalyl chloride, and then allowed to warm to room temperature or gently heated to drive the reaction to completion.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Methylparabanic Acid

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet and a bubbler to maintain an inert atmosphere.

-

Reagent Preparation: A solution of methylurea (1.0 equivalent) in dry THF is prepared.

-

Reaction: The flask containing the methylurea solution is cooled to 0 °C in an ice bath. A solution of oxalyl chloride (1.1 equivalents) in dry THF is added dropwise via the dropping funnel over a period of 30-60 minutes.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude solid is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3-methylparabanic acid.

N-Alkylation to Introduce the Acetic Acid Moiety

With the 3-methylparabanic acid core in hand, the next critical step is the introduction of the acetic acid side chain at the N-1 position. This is achieved through an N-alkylation reaction with an ethyl haloacetate, typically ethyl bromoacetate, in the presence of a suitable base.

Rationale for Reagent and Condition Selection

-

Alkylating Agent: Ethyl bromoacetate is a common and effective reagent for this type of alkylation. The bromine atom is a good leaving group, and the ethyl ester protects the carboxylic acid functionality during the reaction.

-

Base: A non-nucleophilic base is required to deprotonate the N-1 position of the parabanic acid, rendering it nucleophilic for the subsequent attack on the ethyl bromoacetate. Potassium carbonate (K2CO3) is a mild and effective base for this transformation, often used in polar aprotic solvents like acetonitrile or acetone.[3] Sodium hydride (NaH) in an aprotic solvent like THF can also be used for a more forceful deprotonation.

-

Solvent: The choice of solvent is critical. Acetonitrile or acetone are good choices when using potassium carbonate as they are polar enough to dissolve the reactants and facilitate the reaction. Dry THF is the solvent of choice when using sodium hydride.

Caption: Workflow for the N-alkylation step.

Detailed Experimental Protocol

Step 2: Synthesis of Ethyl 2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetate

-

Reaction Setup: A round-bottom flask is charged with 3-methylparabanic acid (1.0 equivalent), potassium carbonate (1.5-2.0 equivalents), and acetonitrile.

-

Addition of Alkylating Agent: Ethyl bromoacetate (1.1-1.2 equivalents) is added to the suspension.

-

Reaction: The reaction mixture is heated to reflux and stirred vigorously for 12-24 hours. The reaction progress is monitored by TLC.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and filtered to remove the inorganic salts. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetate.

Hydrolysis to the Final Acetic Acid Derivative

The final step in the synthesis is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard transformation that can be achieved under basic or acidic conditions, though basic hydrolysis followed by acidification is more common.

Mechanistic Considerations

Base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.

Detailed Experimental Protocol

Step 3: Synthesis of 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid

-

Reaction Setup: The purified ethyl 2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetate (1.0 equivalent) is dissolved in a mixture of ethanol and water.

-

Hydrolysis: An aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (1.5-2.0 equivalents), is added to the solution. The mixture is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC).

-

Acidification: The reaction mixture is cooled in an ice bath, and a mineral acid, such as hydrochloric acid, is added dropwise until the pH of the solution is acidic (pH ~2).

-

Isolation and Purification: The precipitated solid product is collected by filtration, washed with cold water, and dried under vacuum. If necessary, the product can be further purified by recrystallization.

Characterization and Data

Thorough characterization of the final product and key intermediates is essential to confirm their identity and purity. The following table summarizes the expected analytical data.

| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Signals (δ, ppm) | Expected ¹³C NMR Signals (δ, ppm) |

| 3-Methylparabanic acid | C₄H₄N₂O₃ | 128.09 | ~3.0 (s, 3H, N-CH₃), ~8.5 (br s, 1H, N-H) | ~25 (N-CH₃), ~155 (C=O), ~165 (C=O) |

| Ethyl 2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetate | C₈H₁₀N₂O₅ | 214.18 | ~1.2 (t, 3H, OCH₂CH₃), ~3.0 (s, 3H, N-CH₃), ~4.2 (q, 2H, OCH₂CH₃), ~4.3 (s, 2H, N-CH₂CO) | ~14 (OCH₂CH₃), ~25 (N-CH₃), ~45 (N-CH₂CO), ~62 (OCH₂CH₃), ~155 (C=O), ~165 (C=O), ~170 (C=O, ester) |

| 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid | C₆H₆N₂O₅ | 186.12 | ~3.0 (s, 3H, N-CH₃), ~4.3 (s, 2H, N-CH₂CO), ~10.0 (br s, 1H, COOH) | ~25 (N-CH₃), ~45 (N-CH₂CO), ~155 (C=O), ~165 (C=O), ~172 (C=O, acid) |

Note: The exact chemical shifts (δ) may vary depending on the solvent and instrument used.

Conclusion and Future Perspectives

The synthesis of 2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid presented in this guide is a robust and logical approach that can be readily implemented in a research or drug development setting. The modular nature of this synthesis allows for the preparation of a wide array of derivatives by varying the starting urea and the alkylating agent. This flexibility is crucial for structure-activity relationship (SAR) studies aimed at optimizing the biological activity of this class of compounds. Further research into the development of more sustainable and efficient synthetic methods, such as one-pot procedures or flow chemistry applications, could further enhance the accessibility of these valuable molecules.

References

- Choi, S. K., Lee, S. G., Jung, D. I., & Hahn, J. T. (2012). Synthesis and Decomposition of Parabanic Acid Derivatives. Asian Journal of Chemistry, 24(8), 3461-3464.

- El-Nassan, H. B. (2020). Design and synthesis of novel parabanic acid derivatives as anticonvulsants. Bioorganic Chemistry, 94, 103473.

- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Aal, A. A. (2020). Design and synthesis of novel parabanic acid derivatives as anticonvulsants. Bioorganic Chemistry, 94, 103473.

-

ResearchGate. (n.d.). Distribution of alkylation products from reaction of 8 or 11 with ethyl bromoacetate under different basic conditions. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 3-methyl-1,2,4-oxadiazol-5-yl-acetic acid. Retrieved from [Link]

- Singh, S. K., Manne, N., Ray, P. C., & Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid. Beilstein journal of organic chemistry, 4, 42.

- National Toxicology Program. (1996). Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2). U.S. Department of Health and Human Services.

- Tortoioli, S., Friedli, A., Prud'homme, A., Richard-Bildstein, S., Kohler, P., Abele, S., & Vilé, G. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions. ChemRxiv.

- Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2021). Synthesis of novel 2-thioxo-4-imidazolidinone derivatives and evaluation of their antibacterial, and antifungal activities. Egyptian Journal of Chemistry, 64(6), 2999-3006.

- Google Patents. (n.d.). US6399809B1 - Process for the preparation of amino acid derivatives.

- de Fátima, Â., de Lima, M. C. A., Galdino, S. L., Pitta, I. R., & da Rocha, L. K. M. (2010).

- Ali, M. I., El-Sayed, A. A., & Hammouda, M. (2024). Design and synthesis of novel cycloalkanecarboxamide parabanic acid hybrids as anticonvulsants. Medicinal Chemistry Research, 33(1), 89-106.

Sources

Application Note: A Framework for In Vitro Profiling of 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid

Introduction

2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid is a novel small molecule belonging to the parabanic acid derivative family. The imidazolidine-2,4,5-trione core is a notable heterocyclic scaffold, and derivatives have been investigated for a range of biological activities, including potential anticonvulsant properties by modulating GABA levels.[1][2] The presence of a carboxylic acid moiety suggests potential for specific interactions with biological targets, such as enzyme active sites or receptors.

As with any novel compound, a systematic and robust in vitro evaluation is the foundational step in characterizing its biological effects. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct the initial characterization of this compound. The protocols herein detail essential preliminary steps, including compound handling, solubility assessment, and a primary cytotoxicity screen. This systematic approach is crucial for generating reliable and reproducible data in subsequent, more specific functional assays.[3]

Initial Compound Handling and Stock Solution Preparation

The accuracy of in vitro experiments begins with the correct preparation of the test compound. This section outlines the critical steps for preparing a high-concentration stock solution, which serves as the starting point for all subsequent dilutions.

2.1 Materials

-

2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid (solid powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Calibrated pipettes and sterile, filtered pipette tips

2.2 Expertise & Experience: The Choice of Solvent Dimethyl sulfoxide (DMSO) is recommended as the initial solvent of choice due to its status as a "universal solvent" capable of dissolving most small molecules for in vitro screening.[4][5] However, it is crucial to acknowledge that DMSO can exhibit cellular toxicity at higher concentrations, typically above 0.5%-1%.[6][7] Therefore, all experiments must include a "vehicle control" group, where cells are treated with the same final concentration of DMSO as the highest concentration of the test compound. This practice ensures that any observed cellular effects are attributable to the compound itself and not the solvent.[7] For some sensitive cell lines, DMSO concentrations should be kept below 0.1%.[8]

2.3 Protocol: Preparation of a 50 mM Master Stock Solution

-

Calculation: Determine the mass of the compound required. For a 50 mM stock in 1 mL of DMSO (assuming a hypothetical molecular weight of 214.13 g/mol ): Mass (g) = 50 mmol/L * 0.001 L * 214.13 g/mol = 0.0107 g (or 10.7 mg)

-

Weighing: Accurately weigh the calculated amount of the compound powder in a sterile microcentrifuge tube.

-

Dissolution: Add the calculated volume of cell culture-grade DMSO.

-

Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate briefly in a water bath to ensure complete dissolution.

-

Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to remove any potential microbial contaminants or undissolved particulates.

-

Aliquoting & Storage: Aliquot the master stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light.

Preliminary Assessment: Kinetic Aqueous Solubility

Low aqueous solubility is a common cause of unreliable results in in vitro assays.[9][10] Before proceeding to cell-based experiments, it is essential to determine the maximum concentration at which the compound remains soluble in the aqueous environment of the cell culture medium. This "kinetic solubility" test helps prevent compound precipitation, which can lead to inaccurate dose-response curves and confound data interpretation.[11]

3.1 Protocol: Shake-Flask Method for Kinetic Solubility

-

Prepare Dilutions: From the 50 mM DMSO stock, prepare a serial dilution series (e.g., 10 mM, 5 mM, 1 mM, 0.5 mM, 0.1 mM) in DMSO.

-

Spike into Medium: Add 2 µL of each DMSO dilution into 98 µL of pre-warmed, serum-containing cell culture medium in a 96-well plate. This represents a 1:50 dilution, resulting in final compound concentrations of 200 µM, 100 µM, 20 µM, 10 µM, and 2 µM, with a final DMSO concentration of 2%.

-

Incubation: Seal the plate and place it on an orbital shaker at room temperature for 2 hours.[12]

-

Visual Inspection: After incubation, visually inspect each well against a light source for any signs of cloudiness or precipitate. Also, examine the wells under a microscope.

-

Quantification (Optional): For a more precise measurement, the samples can be filtered through a 0.45 µm filter plate, and the concentration of the soluble compound in the filtrate can be quantified using LC-MS or UV-Vis spectroscopy.[9][13]

-

Determination: The highest concentration that remains clear is considered the kinetic solubility limit under these conditions. This concentration should guide the selection of the top dose for subsequent cell-based assays.

| Observation | Interpretation | Action |

| Clear Solution | Compound is soluble at this concentration. | Can be used in cell-based assays. |

| Hazy/Cloudy | Compound may be forming a colloid or fine precipitate. | Use with caution; may not be fully bioavailable. |

| Visible Precipitate | Compound has precipitated out of solution. | Do not use this concentration or higher. |

Foundational Assay: Cytotoxicity Profiling

The first step in characterizing the biological activity of a novel compound is to determine its effect on cell viability.[3] A cytotoxicity assay establishes the concentration range at which the compound is toxic to cells, allowing for the calculation of an IC50 (half-maximal inhibitory concentration) value. This information is critical for designing subsequent functional assays, ensuring that observed effects are not simply a consequence of cell death.[14][15]

The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17] The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[14]

4.1 Experimental Workflow: Cytotoxicity Assessment

Caption: General workflow for in vitro cytotoxicity screening.

4.2 Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight (or until cells reach ~70-80% confluency) at 37°C in a 5% CO2 humidified incubator.[3]

-

Compound Preparation: Prepare 2X final concentrations of the compound by serially diluting the DMSO stock in culture medium. For example, to achieve a final concentration range of 100 µM to 0.1 µM, prepare 200 µM to 0.2 µM solutions.

-

Treatment: Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Be sure to include:

-

Vehicle Control: Wells treated with medium containing the same final concentration of DMSO as the highest compound dose.

-

Untreated Control: Wells containing cells with fresh medium only.

-

Medium Blank: Wells with medium only (no cells) for background subtraction.

-

-

Incubation: Return the plate to the incubator for a desired exposure period (e.g., 24, 48, or 72 hours).[15]

-

MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[18]

-

Formazan Development: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.[18]

-

Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[16]

-

Data Analysis:

-

Subtract the average absorbance of the medium blank from all other readings.

-

Calculate cell viability as a percentage relative to the vehicle control: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

-

Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

-

Hypothetical Mechanism and Next Steps

The parabanic acid scaffold and its derivatives have been shown to possess a range of biological activities, including antimicrobial and anticonvulsant effects.[1][19][20] For instance, some derivatives have been found to increase brain levels of the inhibitory neurotransmitter GABA, suggesting a potential mechanism of action related to GABAergic modulation.[2]

Based on the cytotoxicity data, further experiments can be designed to elucidate the compound's mechanism of action. If the compound shows significant cytotoxicity, follow-up assays could investigate the mode of cell death (apoptosis vs. necrosis).

5.1 Hypothetical Signaling Pathway The diagram below illustrates a hypothetical pathway where the compound could induce apoptosis. This serves as an example framework for guiding mechanistic studies.

Caption: Hypothetical pathway of apoptosis induction.

5.2 Recommended Next Steps

-

Mechanism of Cell Death: Use Annexin V/Propidium Iodide staining followed by flow cytometry to distinguish between apoptotic and necrotic cell death.

-

Target Identification: Employ techniques such as thermal shift assays, affinity chromatography, or computational docking to identify potential protein targets.

-

Functional Assays: Based on the compound's structure and any identified targets, design specific functional assays (e.g., enzyme inhibition assays, receptor binding assays, or cell migration assays).

By following this structured, multi-step approach, researchers can build a robust and reliable in vitro data package for 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid, paving the way for more advanced preclinical development.

References

- Vertex AI Search. (n.d.). MTT Assay: Assessing Cell Proliferation.

- Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

- Eppendorf US. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?.

- Abcam. (n.d.). MTT assay protocol.

- KEYENCE. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.

- Cyagen. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.

- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.

- García-García, P., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI.

- Le, T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.

- Al-Ostath, A., et al. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC.

- BenchChem. (2025). A Framework for Initial In Vitro Toxicity Screening of Small Molecule Compounds: A Methodological Guide.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Request PDF. (n.d.). Design and synthesis of novel parabanic acid derivatives as anticonvulsants.

- PubMed. (2020, January 15). Design and synthesis of novel parabanic acid derivatives as anticonvulsants.

- Kos, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI.

- Kurbatov, S. V., et al. (2023). [3+2]-Cycloaddition of Nitrile Imines to Parabanic Acid Derivatives—An Approach to Novel Spiroimidazolidinediones. MDPI.

- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Enamine. (n.d.). Aqueous Solubility Assay.

- PubMed. (n.d.). In Vitro Assays for Screening Small Molecules.

- ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- Solve Scientific. (2007, August 15). High Throughput Measurement of Compound Solubility and Physical Form with BMI.

- ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.

- Joosen, M. J. A., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design and synthesis of novel parabanic acid derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. oricellbio.com [oricellbio.com]

- 5. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]

- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]

- 7. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]

- 8. mdpi.com [mdpi.com]

- 9. protocols.io [protocols.io]

- 10. solvescientific.com.au [solvescientific.com.au]

- 11. Aqueous Solubility Assay - Enamine [enamine.net]

- 12. researchgate.net [researchgate.net]

- 13. enamine.net [enamine.net]

- 14. opentrons.com [opentrons.com]

- 15. researchgate.net [researchgate.net]

- 16. merckmillipore.com [merckmillipore.com]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents | MDPI [mdpi.com]

- 20. mdpi.com [mdpi.com]

Application Notes and Protocols for 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid in Drug Discovery

Introduction: The Therapeutic Potential of the Imidazolidine-2,4,5-trione Scaffold

The imidazolidine-2,4,5-trione core, also known as the parabanic acid scaffold, is a recognized privileged structure in medicinal chemistry. Its derivatives, along with the closely related hydantoins (imidazolidine-2,4-diones), have demonstrated a broad spectrum of biological activities. These include applications in oncology, neurology, and infectious diseases.[1][2][3] The compact nature of this heterocyclic system, combined with its capacity for versatile substitutions at the N-1 and N-3 positions, allows for the fine-tuning of physicochemical properties and targeted engagement with a diverse array of biological macromolecules.[1][4]

This document provides detailed application notes and experimental protocols for the investigation of a specific derivative, 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid . While direct experimental data for this particular molecule is not extensively available in the public domain, its structural features—namely the N-1 acetic acid moiety and the N-3 methyl group on the imidazolidine-2,4,5-trione core—suggest a strong rationale for exploring its potential in several key areas of drug discovery. These include, but are not limited to, anticancer, anticonvulsant, and enzyme inhibitory activities.

The protocols outlined herein are based on established methodologies for evaluating compounds with similar structural motifs and are intended to serve as a comprehensive guide for researchers initiating studies on this promising molecule.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₅ | Calculated |

| Molecular Weight | 186.12 g/mol | Calculated |

| IUPAC Name | 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid | N/A |

| CAS Number | Not available | N/A |

| Predicted LogP | -0.8 | ChemDraw Prediction |

| Predicted Solubility | High in polar solvents | Based on structure |

Proposed Areas of Application and Rationale

Based on the extensive body of research on imidazolidine-2,4,5-trione and hydantoin derivatives, the following therapeutic areas are proposed for the investigation of 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid:

-

Anticancer Activity: Hydantoin derivatives have shown significant potential as anticancer agents by inducing apoptosis, inhibiting cell proliferation, and modulating various signaling pathways.[3][5] The trioxo-imidazolidine scaffold offers unique electronic and steric properties that could be exploited for targeted inhibition of cancer-related enzymes or protein-protein interactions.

-

Anticonvulsant Activity: The structural similarity to known anticonvulsant drugs like phenytoin (a hydantoin) and other parabanic acid derivatives makes this compound a candidate for neurological drug discovery.[1][6][7] The N-acetic acid moiety may enhance its pharmacokinetic profile, including its ability to cross the blood-brain barrier.

-

Enzyme Inhibition: The imidazolidine-2,4,5-trione core has been identified as a pharmacophore for the inhibition of various enzymes, including soluble epoxide hydrolase and cholinesterases.[8][9][10] The specific substitution pattern of the target molecule could confer selectivity and potency towards novel enzymatic targets.

Experimental Protocols

PART 1: Synthesis of 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid

The synthesis of N-substituted imidazolidine-2,4,5-triones can be achieved through the cyclization of corresponding ureas with oxalyl chloride.[8][11]

Workflow for the Synthesis of 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid

Caption: Synthetic pathway for the target compound.

Step-by-Step Protocol:

-

Synthesis of Ethyl 2-(3-methylureido)acetate:

-

To a stirred solution of glycine ethyl ester hydrochloride (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add methyl isocyanate (1 equivalent) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

-

-

Synthesis of Ethyl 2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetate:

-

Dissolve ethyl 2-(3-methylureido)acetate (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C and add oxalyl chloride (1.2 equivalents) dropwise.

-

Reflux the reaction mixture for 2 hours.[9]

-

Monitor the reaction by TLC.

-

After completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography.

-

-

Hydrolysis to 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid:

-

Dissolve the ethyl ester from the previous step in a mixture of THF and water.

-

Add lithium hydroxide (LiOH) (1.5 equivalents) and stir at room temperature for 4-6 hours.

-

Monitor the hydrolysis by TLC.

-

Acidify the reaction mixture with 1N HCl to pH 2-3.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

-

PART 2: In Vitro Anticancer Activity Evaluation

A primary assessment of the anticancer potential can be performed using a panel of human cancer cell lines.

Workflow for In Vitro Cytotoxicity Assay

Caption: General workflow for cytotoxicity screening.

Protocol: MTT Assay for Cytotoxicity

-

Cell Culture:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

-

Cell Seeding:

-

Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

-

Allow the cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare a stock solution of 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in culture media to achieve final concentrations ranging from, for example, 0.1 to 100 µM.

-

Replace the media in the wells with the media containing the test compound. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

-

-

MTT Assay:

-

After 48 or 72 hours of incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

PART 3: Evaluation of Anticonvulsant Activity

Preliminary anticonvulsant activity can be assessed using well-established in vivo models in rodents.[15][16][17]

Protocol: Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) Seizure Models

-

Animals:

-

Use adult male Swiss albino mice (20-25 g). House them under standard laboratory conditions with free access to food and water. All animal experiments should be conducted in accordance with institutional animal ethics committee guidelines.

-

-

Drug Administration:

-

Prepare a suspension of the test compound in 0.5% carboxymethyl cellulose (CMC).

-

Administer the compound intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg) to different groups of mice (n=6-8 per group).

-

Administer the vehicle to the control group and a standard anticonvulsant drug (e.g., phenytoin for MES, ethosuximide for PTZ) to a positive control group.

-

-

Maximal Electroshock (MES) Test:

-

30 minutes after drug administration, subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

-

Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

-

The absence of this phase is considered as protection.

-

-

Pentylenetetrazole (PTZ) Test:

-

30 minutes after drug administration, inject PTZ (e.g., 85 mg/kg, subcutaneous) to induce clonic seizures.

-

Observe the mice for 30 minutes for the onset of clonic convulsions.

-

The absence of clonic seizures for at least 5 seconds is considered as protection.[7]

-

-

Data Analysis:

PART 4: Enzyme Inhibition Assays

The potential of the compound as an enzyme inhibitor can be screened against a panel of relevant enzymes. For instance, based on the activity of related compounds, cholinesterases are a plausible target.[8][10]

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Reagents:

-

Acetylcholinesterase (AChE) from electric eel.

-

Acetylthiocholine iodide (ATCI) as the substrate.

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen.

-

Phosphate buffer (pH 8.0).

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound at various concentrations, and 25 µL of AChE solution.

-

Incubate for 15 minutes at 37°C.

-

Add 25 µL of DTNB solution.

-

Initiate the reaction by adding 25 µL of ATCI solution.

-

Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration.

-

Determine the percentage of inhibition relative to the control (without inhibitor).

-

Calculate the IC₅₀ value of the compound.

-

Conclusion

2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid represents a novel chemical entity with significant potential for drug discovery, stemming from the well-documented and diverse biological activities of the imidazolidine-2,4,5-trione scaffold. The protocols detailed in this guide provide a robust framework for the synthesis and comprehensive preclinical evaluation of this compound. The proposed investigations into its anticancer, anticonvulsant, and enzyme inhibitory properties are grounded in a strong scientific rationale derived from extensive literature on structurally related molecules. Successful execution of these studies will elucidate the therapeutic potential of this compound and may pave the way for the development of new therapeutic agents.

References

-

Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). PubMed. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]

-

Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). PubMed. [Link]

-

In-vitro and in-vivo pharmacological screening models for antiepileptic drugs - an overview. Global Health. [Link]

-

Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. ResearchGate. [Link]

-

Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. Cureus. [Link]

-

The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. ResearchGate. [Link]

-

In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. PubMed. [Link]

-

1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. PMC. [Link]

-

Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. PMC. [Link]

-

AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules. MDPI. [Link]

-

Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility. PMC. [Link]

-

Distinct Mechanisms of Cytotoxicity in Novel Nitrogenous Heterocycles: Future Directions for a New Anti-Cancer Agent. MDPI. [Link]

-

Design, Synthesis and Cytotoxic Evaluation of Novel Heterocyclic Thioglycosides. Hilaris Publisher. [Link]

-

Novel Heterocyclic Compounds Exhibit Potent Antileukemic Activity through Selective Induction of Apoptosis and HDAC8 Interaction in AML Cells. PubMed. [Link]

-

Synthesis and in vitro cytotoxicity studies of certain novel heterocycles derived from bis 1, 2, 4-triazoles and their DNA damage studies. PubMed. [Link]

-

Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Asian Journal of Organic & Medicinal Chemistry. [Link]

-

Synthesis of imidazolidine-2,4,5-triones. * Detailed synthetic... ResearchGate. [Link]

-

Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. PMC. [Link]

-

Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. MDPI. [Link]

-

Molecular Modelling of Anti-Inflammatory Activity: Application of the ToSS-MoDE Approach to Synthetic and Natural Compounds. MDPI. [Link]

-

Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. [Link]

-

1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes. PubMed. [Link]

-

Design and synthesis of novel parabanic acid derivatives as anticonvulsants. ResearchGate. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. [Link]

-

Design and synthesis of novel parabanic acid derivatives as anticonvulsants. PubMed. [Link]

-

Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. ResearchGate. [Link]

-

AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. RJPN. [Link]

-

IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS Timothy R. Blackmore* and Philip E. Thompson Medicinal Chemistry and Drug. HETEROCYCLES. [Link]

-

Design and synthesis of novel cycloalkanecarboxamide parabanic acid hybrids as anticonvulsants. ResearchGate. [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review. PMC. [Link]

-

Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Asian Journal of Chemistry. [Link]

-

Synthesis, Molecular Simulation, DFT, and Kinetic Study of Imidazotriazole-Based Thiazolidinone as Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase Enzymes. PMC. [Link]

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. [Link]

-

Design and synthesis of novel cycloalkanecarboxamide parabanic acid hybrids as anticonvulsants. ResearchGate. [Link]

-

Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]

-

Searching for Synthetic Antimicrobial Peptides: An Experiment for Organic Chemistry Students. Journal of Chemical Education. [Link]

-

Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Taylor & Francis. [Link]

-

Synthesis and biological evaluation of esterified anti-inflammatory drugs with ethylene glycol linkers. The Royal Society. [Link]

Sources

- 1. Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]

- 5. Distinct Mechanisms of Cytotoxicity in Novel Nitrogenous Heterocycles: Future Directions for a New Anti-Cancer Agent [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Design and synthesis of novel parabanic acid derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. Synthesis and in vitro cytotoxicity studies of certain novel heterocycles derived from bis 1, 2, 4-triazoles and their DNA damage studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. asianpubs.org [asianpubs.org]

- 15. researchgate.net [researchgate.net]

- 16. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 17. In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Application Notes and Protocols: Comprehensive NMR Analysis of 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid

Introduction

2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. The imidazolidine core, in particular, is a key feature in a number of pharmaceuticals. Accurate and unambiguous structural elucidation is paramount for understanding its chemical properties, reactivity, and potential biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of such small organic molecules, providing detailed information about the chemical environment and connectivity of atoms within the molecule.[1]

This guide provides a comprehensive set of protocols for the complete NMR analysis of 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the molecule's structure. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment. We will cover one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, explaining the rationale behind each step and the interpretation of the resulting data.

Chemical Structure and Atom Numbering

For clarity throughout this document, the following chemical structure and atom numbering scheme for 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid will be used:

-

C1, C3, C5: Carbonyl carbons of the imidazolidine ring

-

N2, N4: Nitrogen atoms of the imidazolidine ring

-

C6: Methylene carbon of the acetic acid side chain

-

C7: Carboxylic acid carbon

-

C8: Methyl carbon attached to N4

Part 1: Experimental Protocols

Sample Preparation

The quality of the NMR data is highly dependent on proper sample preparation. The choice of solvent is critical to ensure good solubility and to avoid signal overlap with the analyte.

Protocol 1: Sample Preparation

-

Weighing the Sample: Accurately weigh 5-10 mg of high-purity 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid.[2]

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its distinct solvent peak that is unlikely to overlap with the analyte signals. The acidic proton of the carboxylic acid group is also more likely to be observed in DMSO-d₆.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.[2]

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). However, for routine analysis, the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) can be used as a secondary reference.

NMR Data Acquisition

The following experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

Workflow for NMR Data Acquisition

Caption: Workflow for comprehensive NMR data acquisition.

Protocol 2: 1D NMR Spectroscopy

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. A sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio.[2]

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum to obtain adequate signal intensity.

-

DEPT-135: Acquire a Distortionless Enhancement by Polarization Transfer (DEPT-135) spectrum. This experiment is crucial for differentiating between CH₃, CH₂, and CH carbons.[3][4] In a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks.[5] Quaternary carbons (including carbonyls) are not observed in a DEPT-135 spectrum.[3]

Protocol 3: 2D NMR Spectroscopy

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds.[6][7] Cross-peaks in the COSY spectrum indicate which protons are neighbors in the molecular structure.[8]

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H correlation).[9][10] This is a highly sensitive experiment that is invaluable for assigning carbon signals based on their attached protons.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (and sometimes four).[9][11] This experiment is critical for piecing together the carbon skeleton and assigning quaternary carbons.

Part 2: Spectral Data Analysis and Interpretation

The following section describes the expected NMR data for 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid and provides a guide for its interpretation.

Predicted ¹H and ¹³C NMR Data

The chemical shifts are influenced by the electronic environment of the nuclei. For instance, electronegative atoms like oxygen and nitrogen deshield nearby protons and carbons, causing their signals to appear at higher chemical shifts (downfield).[12]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and DEPT-135 Data

| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | DEPT-135 Signal |

| 8 | CH₃ | ~ 2.9 - 3.2 | ~ 25 - 30 | Positive |

| 6 | CH₂ | ~ 4.0 - 4.5 | ~ 45 - 50 | Negative |

| 7 | COOH | ~ 12.0 - 13.0 (broad) | ~ 168 - 172 | No Signal |

| 1, 3, 5 | C=O | - | ~ 150 - 165 | No Signal |

Note: Chemical shift values are approximate and can vary depending on the solvent and experimental conditions.

Interpretation of 1D NMR Spectra

-

¹H NMR: The proton spectrum is expected to show three distinct signals: a singlet for the N-methyl protons (C8-H), a singlet for the methylene protons of the acetic acid side chain (C6-H), and a broad singlet for the carboxylic acid proton (C7-OH). The integration of these signals should correspond to a 3:2:1 ratio.

-

¹³C NMR: The carbon spectrum will display signals for all the unique carbon atoms in the molecule. The three carbonyl carbons (C1, C3, C5) will appear in the downfield region (150-165 ppm).[12][13] The carboxylic acid carbon (C7) will also be downfield (168-172 ppm). The methylene carbon (C6) and the methyl carbon (C8) will appear in the upfield region.

-

DEPT-135: This spectrum will confirm the assignments of the protonated carbons. The signal for the methyl carbon (C8) will be positive, and the signal for the methylene carbon (C6) will be negative. The carbonyl and carboxylic acid carbons will be absent.[5]

Interpretation of 2D NMR Spectra

Structural Elucidation using 2D NMR

Caption: Key 2D NMR correlations for structural assignment.

-

¹H-¹H COSY: Since there are no vicinal protons in the molecule, no cross-peaks are expected in the COSY spectrum. This lack of correlation is in itself a valuable piece of structural information.

-

¹H-¹³C HSQC: The HSQC spectrum will show two cross-peaks, confirming the direct one-bond connections:

-

A correlation between the proton signal at ~2.9-3.2 ppm and the carbon signal at ~25-30 ppm, assigning these to the N-methyl group (H8-C8).

-

A correlation between the proton signal at ~4.0-4.5 ppm and the carbon signal at ~45-50 ppm, assigning these to the methylene group of the acetic acid side chain (H6-C6).

-

-

¹H-¹³C HMBC: The HMBC spectrum is essential for confirming the connectivity of the molecular fragments and assigning the quaternary carbons. The following key long-range correlations are expected:

-

The N-methyl protons (H8) will show correlations to the adjacent carbonyl carbons of the imidazolidine ring (C3 and C5).

-

The methylene protons (H6) will show correlations to the adjacent carbonyl carbon of the imidazolidine ring (C1) and the carboxylic acid carbon (C7).

-

By combining the information from all these NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the definitive structural elucidation of 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid.

References

- Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Longdom Publishing. (2024).

- Difference between HSQC and HMBC NMR spectroscopy?

- COSY NMR: A Key Tool in Structure Analysis. Scribd.

- HSQC vs HMBC: Key Differences Explained. Scribd.

- Deciphering Complex Chemical Structures with COSY NMR. JEOL USA blog.

- 6.4: DEPT C-13 NMR Spectroscopy. Chemistry LibreTexts. (2023).

- DEPT - 135. Tecmag.

- nuclear magnetic resonance - spectroscopy. (2023).

- 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments.

- 13.12: DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts. (2024).

- Two-dimensional Experiments: Inverse Heteronuclear Correl

- Technical Support Center: Interpreting Complex NMR Spectra of Imidazolidine-2,4-dione Deriv

- NMR in Structural Biology : APPLICATION OF PHASE SENSITIVE TWO-DIMENSIONAL CORRELATED SPECTROSCOPY (COSY) FOR MEASUREMENTS OF. (1983).

- chemical shift of functional groups in 13C NMR spectroscopy. YouTube. (2022).

- HSQC and HMBC - NMR Core Facility. Columbia University.

- NOAH: NMR Supersequences for Small Molecule Analysis and Structure Elucid

- A Step-By-Step Guide to 1D and 2D NMR Interpret

- Solid state NMR study of 1,3-imidazolidine-2-thione, 1,3-imidazolidine-2-selenone and some of their N-substituted deriv

- The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calcul

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv

- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.

- Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (2023).

- DEPT and DEPTQ. University of Ottawa NMR Facility Blog. (2007).

- Synthesis of New Unsymmetrical 4,5-Dihydroxy-2-imidazolidinones. Dynamic NMR Spectroscopic Study of the Prototropic Tautomerism in 1-(2-Benzimidazolyl). PMC. (2006).

- (PDF) Solid state NMR study of 1,3imidazolidine-2-thione, 1,3-imidazolidine-2-selenone and some of their N-substituted derivatives.

- Atomic Diffusion Models for Small Molecule Structure Elucidation

- DEPT NMR: Signals and Problem Solving. Chemistry Steps. (2023).

- NMR spectroscopy of small molecules in solution. Nuclear Magnetic ResonanceVolume 51 - Books. (2025).

- The advantages of overlaying an HSQC spectrum with an HMBC spectrum. ACD/Labs.

- 1H 核磁気共鳴(NMR) 化学シフト.

- 2-(3-((3-NITROPHENYL)METHYL)-2,4,5-TRIOXOIMIDAZOLIDIN-1-YL)ACETIC ACID.

- Acetic acid, ammonium salt - Optional[1H NMR] - Chemical Shifts. SpectraBase.

- 3 1H NMR 400 MHz Acetic Acid-d4. (2012).

- NMR Chemical Shifts.

- The ¹H–NMR spectrum of acetic acid in a glass insert at the temperature...

- Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermedi

- 2-{3-[(2,6-dichlorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl}acetic acid.

-

Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions. IRIS - Politecnico di Milano.

- 2-[2,4,5-trioxo-3-(prop-2-en-1-yl)imidazolidin-1-yl]acetic acid.

- Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Conditions. ChemRxiv.

- Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermedi

- 2-{3-[(2,6-dichlorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl}acetic acid. Sigma-Aldrich.

- 2-(3-METHYL-5-THIOXO-1H-1,2,4-TRIAZOL-4(5H)-YL)ACETIC ACID. NextSDS.

- 2-(2-oxoimidazolidin-1-yl)acetic acid. PubChemLite.

Sources

- 1. openreview.net [openreview.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. tecmag.com [tecmag.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. longdom.org [longdom.org]

- 7. scribd.com [scribd.com]

- 8. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]

- 9. researchgate.net [researchgate.net]

- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 11. nmr.oxinst.com [nmr.oxinst.com]

- 12. chem.uoi.gr [chem.uoi.gr]

- 13. researchgate.net [researchgate.net]

Synthesis of derivatives from 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid

Application Note: Synthesis and Diversification of 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic Acid Derivatives

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Pharmacological Rationale

Parabanic acid (imidazolidine-2,4,5-trione) derivatives represent a highly valuable scaffold in medicinal chemistry and materials science. They exhibit a broad spectrum of biological activities, including herbicidal, fungicidal, and potent anticonvulsant properties[1],[2]. Furthermore, the parabanic acid core is a critical structural motif found in cytotoxic marine alkaloids such as naamidine A and clathridine A[3],[4].

The compound 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid serves as an advanced, versatile intermediate. The presence of the N3-methyl group prevents unwanted tautomerization and directs regioselective reactivity, while the N1-acetic acid appendage provides a synthetic handle for late-stage diversification via amidation or esterification[2]. This application note details the causal methodologies for synthesizing this scaffold and generating a library of amide derivatives, optimized for high-throughput drug discovery.

Mechanistic Causality & Reaction Design

The imidazolidine-2,4,5-trione ring is highly electrophilic and susceptible to nucleophilic attack. Under strongly basic conditions, it can undergo Dimroth-type rearrangements or irreversible hydrolytic ring-opening to yield oxaluric acid derivatives[5].

-